2-(1-Adamantyl)benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

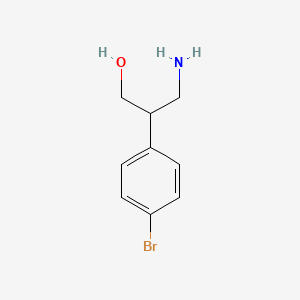

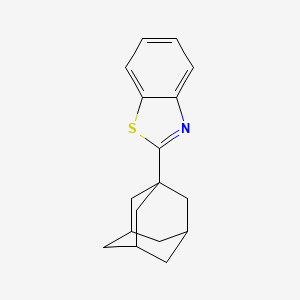

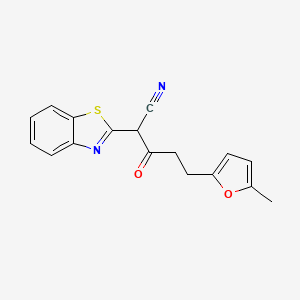

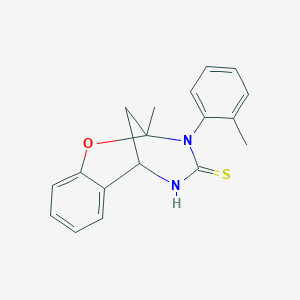

2-(1-Adamantyl)benzothiazole is a compound that features the fusion of an adamantyl group with a benzothiazole moiety. The adamantyl group is a bulky, diamond-like structure known for its stability and unique chemical properties, while benzothiazole is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The combination of these two structures may result in compounds with interesting biological activities and chemical properties.

Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through various methods. One approach involves the homolytic aromatic ipso substitution in benzothiazoles by the nucleophilic 1-adamantyl radical, which results in the formation of 2-(1-adamantyl)-benzothiazole with higher yields when displacing electron-withdrawing groups . Another method includes the oxidative decarboxylation of 1-adamantyl carboxylic acid to generate adamantyl radicals that can substitute on the C-2 carbon atom of heterocycles like imidazole .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized by various spectroscopic methods. For instance, the structure of a hexacyclic benzazepine derivative of 2,4-methanoadamantane was elucidated using X-ray analysis, showcasing the 2-azahexacyclo[8.7.1.1^1,4.0^4,9.0^11,16.0^12,18]nonadeca-4,6,8-triene skeleton . Additionally, the asymmetric unit of a related compound, 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, contains two independent molecules with very similar geometries, and the adamantyl substituent occupies the gauche position relative to the acetamide moiety .

Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions. Nitration and reduction of nitro derivatives have been carried out on 2-(1-Adamantyl)-1H-benzimidazole, leading to the formation of novel Schiff bases and amides upon further reaction with aromatic aldehydes and acyl chlorides . Additionally, the synthesis of 5(6)-(1-adamantyl)benzimidazole derivatives involved nitration, hydrogenation, and side chain reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the adamantyl and benzothiazole moieties. These compounds exhibit significant biological activities, such as circulatory and tuberculostatic activity , antimicrobial and anti-inflammatory activities , and antiviral activity against A-2 Victoria virus . The adamantyl group contributes to the stability and lipophilicity of these molecules, which can affect their biological activity and pharmacokinetic properties.

科学的研究の応用

Chemical Reactivity and Substitution Reactions 1-Adamantyl radicals have shown reactivity with 2-substituted benzothiazoles, resulting in the formation of 2-(1-adamantyl)benzothiazole through homolytic aromatic ipso substitutions. This reaction demonstrates the potential for manipulating the benzothiazole structure to introduce different substituents, which can be crucial in drug design and development (Fiorentino et al., 1977). Additionally, the displacement of acyl groups in 2-acylbenzothiazoles by 1-adamantyl radicals to afford 2-alkylbenzothiazoles highlights the potential for structural modifications in benzothiazole derivatives, which can be significant for creating compounds with desired properties (Fiorentino et al., 1978).

Antibacterial and Antimycobacterial Properties Benzothiazole adamantyl amide has emerged as a significant compound against Mycobacterium tuberculosis (Mtb) and nontuberculous mycobacteria (NTM). It exhibits broad-spectrum antibacterial activity and potential as a novel therapeutic agent for treating mycobacterial infections. The optimization of this compound involved replacing the adamantyl group with cyclohexyl derivatives, resulting in lead compounds with excellent potency and a mycobacteria-specific spectrum of activity. This breakthrough in antimycobacterial research indicates the promising role of adamantyl benzothiazoles in combating drug-resistant tuberculosis and other difficult-to-treat mycobacterial infections (De Groote et al., 2018).

Antimicrobial and Anti-inflammatory Activities Novel adamantyl benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds, particularly 1-adamanyl-1,3,4-thiadiazole derivatives, have shown marked activity against gram-positive and gram-negative bacteria and the pathogenic fungus Candida albicans. Additionally, some derivatives demonstrated significant anti-inflammatory activity in vivo, indicating the potential of adamantyl benzothiazole compounds in therapeutic applications, including the treatment of infections and inflammation (Kadi et al., 2010).

Pharmacological Potential and Drug Design Adamantyl-based compounds, including adamantyl benzothiazoles, have been recognized for their multidimensional values in drug design. They exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and potential in treating neurological conditions and type-2 diabetes. The structural diversity and versatility of these compounds make them integral in the search for new therapeutics. The synthesis of adamantyl benzothiazole derivatives and their structural analysis provide insights into their pharmacological potential and importance in future drug discovery and development (Chidan Kumar et al., 2015).

将来の方向性

作用機序

Target of Action

The primary target of 2-(1-Adamantyl)benzothiazole is the BCL-2 family of enzymes , which play a crucial role in apoptosis . The compound also shows significant activity against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM) .

Mode of Action

This compound interacts with its targets, leading to changes in their function. In the case of the BCL-2 family of enzymes, the compound disrupts the balance between anti-apoptotic and pro-apoptotic members, dysregulating apoptosis in the affected cells .

Biochemical Pathways

The compound affects the mitochondrial apoptotic pathway, also known as the BCL-2-regulated pathway . It also impacts the transfer of mycolic acids to their cell envelope acceptors in mycobacteria .

Pharmacokinetics

The compound’s adamantyl group is known to improve physical properties such as thermal stability and solubility , which could potentially enhance its bioavailability.

Result of Action

The action of this compound results in the induction of apoptosis in cancer cells by inhibiting BCL-2 enzymes . It also demonstrates bactericidal effects against both Mtb and NTM .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the yields of the compound are greater when the groups to be displaced are electron-withdrawing

特性

IUPAC Name |

2-(1-adamantyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NS/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTFCXSOXPNFQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)

![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)

![{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2517026.png)

![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2517032.png)